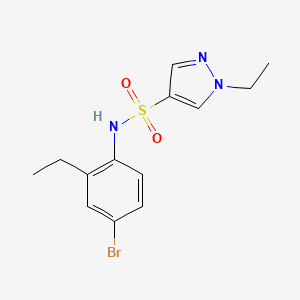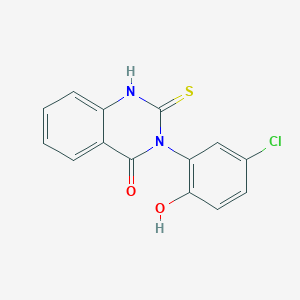![molecular formula C17H25N3O2S2 B4280143 4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4280143.png)
4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide
Übersicht
Beschreibung
4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of kinase inhibitors and has been shown to have a selective inhibitory effect on the protein kinase BTK (Bruton's tyrosine kinase).
Wirkmechanismus
4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide selectively binds to the active site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling. This results in the inhibition of B-cell proliferation and survival, which is essential for the growth and survival of B-cell malignancies. In addition, 4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Biochemical and physiological effects:
4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been shown to have a selective inhibitory effect on BTK, which is expressed in B-cells and other immune cells. This makes the compound highly specific and reduces the risk of off-target effects. In addition, 4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This makes the compound suitable for oral administration and reduces the need for frequent dosing.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide has several advantages for lab experiments, including its high specificity and favorable pharmacokinetic profile. However, the compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to prepare stock solutions. In addition, 4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been shown to have some toxicity in preclinical studies, which requires careful dose optimization in animal models.
Zukünftige Richtungen
There are several future directions for the development of 4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide, including its potential use in combination therapies with other targeted agents. In addition, the compound has been shown to have activity against other kinases, including FLT3 and JAK2, which makes it a potential candidate for the treatment of other diseases such as acute myeloid leukemia (AML) and myeloproliferative neoplasms (MPNs). Further studies are needed to evaluate the safety and efficacy of 4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide in clinical trials and to identify potential biomarkers for patient selection.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. The compound has been shown to have a selective inhibitory effect on BTK, which is a key enzyme involved in B-cell receptor signaling. This makes 4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide a promising candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Eigenschaften
IUPAC Name |
4-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S2/c1-14-8-12-19(13-9-14)17(23)18-15-4-6-16(7-5-15)24(21,22)20-10-2-3-11-20/h4-7,14H,2-3,8-13H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFLXAQHFAWQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![methyl 2-({[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4280099.png)
![methyl 2-({[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4280106.png)
![methyl 2-({[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4280113.png)
![3-(3-hydroxyphenyl)-2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4280114.png)
![3-(2-hydroxy-4-methylphenyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4280120.png)
![3-(2-hydroxy-4-methylphenyl)-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4280128.png)
![4-({[(cyclohexylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B4280142.png)
![2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-indolinecarbothioamide](/img/structure/B4280151.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4280159.png)